molecular formula C14H21NO B3022431 [1-(4-Methoxyphenyl)cyclohexyl]methanamine CAS No. 36970-20-4

[1-(4-Methoxyphenyl)cyclohexyl]methanamine

Cat. No.: B3022431
CAS No.: 36970-20-4
M. Wt: 219.32 g/mol
InChI Key: RYTWCTSDMHVTPC-UHFFFAOYSA-N
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Description

[1-(4-Methoxyphenyl)cyclohexyl]methanamine: is a chemical compound that belongs to the class of arylcyclohexylamines. It has gained significant attention in scientific research due to its potential therapeutic and toxic effects, as well as its applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methoxyphenyl)cyclohexyl]methanamine typically involves the reaction of 4-methoxybenzyl chloride with cyclohexylamine under anhydrous conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: [1-(4-Methoxyphenyl)cyclohexyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(4-Methoxyphenyl)cyclohexyl]methanamine is used as a building block for the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, the compound is used to study its effects on cellular processes and its potential as a therapeutic agent. It is also used in the development of new drugs and the study of drug-receptor interactions.

Medicine: In medicine, this compound is investigated for its potential therapeutic effects, including its use as an analgesic and anesthetic agent. It is also studied for its potential neuroprotective and anti-inflammatory properties.

Industry: In the industrial sector, the compound is used in the production of various chemicals and materials. It is also employed in the development of new industrial processes and the optimization of existing ones.

Comparison with Similar Compounds

    [1-(4-Methoxyphenyl)cyclohexyl]methanamine: is similar to other arylcyclohexylamines such as ketamine, phencyclidine, and methoxetamine.

    Ketamine: Known for its anesthetic and analgesic properties, ketamine is widely used in medical practice.

    Phencyclidine: Originally developed as an anesthetic, phencyclidine is now primarily known for its psychoactive effects.

    Methoxetamine: A derivative of ketamine, methoxetamine is studied for its potential therapeutic effects and lower toxicity compared to ketamine.

Uniqueness:

    This compound: stands out due to its unique chemical structure and specific pharmacological profile. It exhibits distinct interactions with neurotransmitter receptors, leading to unique therapeutic and toxicological effects.

Properties

IUPAC Name

[1-(4-methoxyphenyl)cyclohexyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-16-13-7-5-12(6-8-13)14(11-15)9-3-2-4-10-14/h5-8H,2-4,9-11,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTWCTSDMHVTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCCC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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